molecular formula C9H13BN2O3 B8571667 (6-(3-Hydroxypyrrolidin-1-yl)pyridin-3-yl)boronic acid

(6-(3-Hydroxypyrrolidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B8571667
M. Wt: 208.02 g/mol
InChI Key: KUBYNQLDKYJEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(3-Hydroxypyrrolidin-1-yl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C9H13BN2O3 and its molecular weight is 208.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13BN2O3

Molecular Weight

208.02 g/mol

IUPAC Name

[6-(3-hydroxypyrrolidin-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H13BN2O3/c13-8-3-4-12(6-8)9-2-1-7(5-11-9)10(14)15/h1-2,5,8,13-15H,3-4,6H2

InChI Key

KUBYNQLDKYJEHZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)N2CCC(C2)O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (239 mg, 1 mmol) in NMP (2 mL) was added pyrrolidin-3-ol (174 mg, 2 mmol) and DIPEA (500 uL, 3 mmol), then the mixture was sealed in a microwave tube and heated in microwave reactor at 180° C. for 1.5 hours. TLC and LC-Ms showed the reaction had completed and the desired compound was detected. The reaction mixture was poured into 30 mL of H2O, and extracted with n-BuOH, washed with water and brine, concentrated and purified on TLC(CH2Cl2:MeOH=10:1) to give a white solid. MS (m/z): 209 (M+H)+
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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